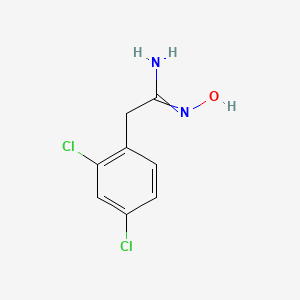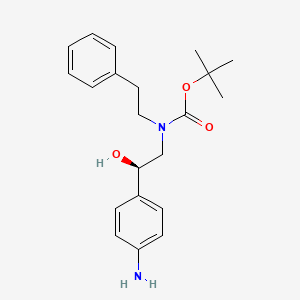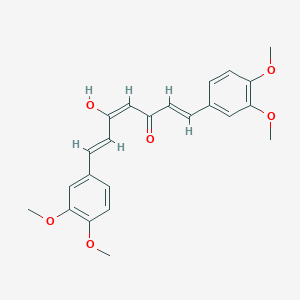
2-(2,4-Dichlorophenyl)-N-hydroxyacetimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-Dichlorophenyl)-N-hydroxyacetimidamide is a chemical compound with the molecular formula C6H13O9PBa It is a derivative of galactose, a type of sugar, where the sixth carbon is phosphorylated and the phosphate group is bound to a barium ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Dichlorophenyl)-N-hydroxyacetimidamide typically involves the phosphorylation of galactose followed by the introduction of barium ions. One common method includes reacting galactose with phosphoric acid under controlled conditions to form galactose-6-phosphate. This intermediate is then treated with a barium salt, such as barium chloride, to precipitate the barium salt of galactose-6-phosphate.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pH, and concentration of reactants. The process involves continuous monitoring and purification steps to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2-(2,4-Dichlorophenyl)-N-hydroxyacetimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the phosphate group to a hydroxyl group.
Substitution: The barium ion can be substituted with other metal ions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Metal salts like calcium chloride or magnesium sulfate can facilitate ion exchange.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield galactonic acid, while reduction can produce galactose .
Aplicaciones Científicas De Investigación
2-(2,4-Dichlorophenyl)-N-hydroxyacetimidamide has diverse applications in scientific research:
Chemistry: It is used as a reagent in various chemical syntheses and analytical techniques.
Biology: The compound is studied for its role in metabolic pathways involving galactose.
Medicine: Research explores its potential in drug development and as a diagnostic tool for metabolic disorders.
Industry: It finds applications in the production of specialty chemicals and as a precursor in the synthesis of other compounds
Mecanismo De Acción
The mechanism of action of 2-(2,4-Dichlorophenyl)-N-hydroxyacetimidamide involves its interaction with specific enzymes and molecular targets. The phosphate group plays a crucial role in binding to active sites of enzymes, influencing metabolic pathways. The barium ion can also interact with cellular components, affecting various biochemical processes .
Comparación Con Compuestos Similares
Galactose-6-phosphate: The non-barium salt form, which has similar biochemical properties but lacks the unique interactions provided by the barium ion.
Glucose-6-phosphate: Another phosphorylated sugar with different metabolic roles.
Fructose-6-phosphate: A key intermediate in glycolysis and gluconeogenesis.
Uniqueness: 2-(2,4-Dichlorophenyl)-N-hydroxyacetimidamide is unique due to the presence of the barium ion, which imparts distinct chemical and physical properties. This makes it valuable in specific applications where barium’s properties are advantageous .
Propiedades
Número CAS |
691411-72-0 |
|---|---|
Fórmula molecular |
C8H8Cl2N2O |
Peso molecular |
219.06 g/mol |
Nombre IUPAC |
2-(2,4-dichlorophenyl)-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C8H8Cl2N2O/c9-6-2-1-5(7(10)4-6)3-8(11)12-13/h1-2,4,13H,3H2,(H2,11,12) |
Clave InChI |
HKGYYUJZSPAEDP-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)CC(=NO)N |
SMILES isomérico |
C1=CC(=C(C=C1Cl)Cl)C/C(=N\O)/N |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)CC(=NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile](/img/structure/B7979862.png)












